molecular formula C31H28FN3S B11055942 1-(4-Fluorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

1-(4-Fluorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide

Cat. No.: B11055942
M. Wt: 493.6 g/mol
InChI Key: STLZUNCEHDYHGR-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide is a complex organic compound that belongs to the class of diazacyclopenta[CD]azulenes This compound is characterized by its unique structure, which includes a fluorophenyl group, two methylphenyl groups, and a carbothioamide group

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide typically involves multiple steps. One common method includes the reaction of 4,4’-difluoro chalcone with semicarbazide hydrochloride and thiosemicarbazide in an ethanolic sodium hydroxide solution . The reaction conditions must be carefully controlled to ensure the correct formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups. Common reagents for these reactions include halogens and other electrophiles.

    Hydrogenation: The compound can be hydrogenated to add hydrogen atoms to its structure.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Fluorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a key role in its activity .

Comparison with Similar Compounds

Similar compounds to 1-(4-Fluorophenyl)-N~2~,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide include:

These compounds share similar structural features but differ in their specific substituents and functional groups, which can lead to differences in their chemical and biological properties

Properties

Molecular Formula

C31H28FN3S

Molecular Weight

493.6 g/mol

IUPAC Name

6-(4-fluorophenyl)-N,2-bis(4-methylphenyl)-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C31H28FN3S/c1-20-6-10-22(11-7-20)27-19-35-29(30(36)33-25-16-8-21(2)9-17-25)28(23-12-14-24(32)15-13-23)26-5-3-4-18-34(27)31(26)35/h6-17,19H,3-5,18H2,1-2H3,(H,33,36)

InChI Key

STLZUNCEHDYHGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=C(C=C5)F)C(=S)NC6=CC=C(C=C6)C

Origin of Product

United States

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